molecular formula C14H16N2O4 B4703804 N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanine CAS No. 172798-48-0

N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanine

Cat. No. B4703804
CAS RN: 172798-48-0
M. Wt: 276.29 g/mol
InChI Key: HBRIEWKCLCBIIL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanine, also known as Ac-Pha-beta-Ala-NH2, is a peptide derivative that has been widely studied for its potential applications in various fields of research. This compound is synthesized through a multistep process, and its unique structure makes it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanineAla-NH2 is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanineAla-NH2 has several biochemical and physiological effects, including the ability to inhibit cancer cell growth, enhance memory and learning, and modulate the immune system. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanineAla-NH2 is its unique structure, which makes it a promising candidate for use in various scientific research applications. However, its synthesis can be challenging, and it may not be suitable for all experiments due to its potential interactions with specific receptors or enzymes.

Future Directions

Several future directions for the study of N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanineAla-NH2 include further investigation of its mechanism of action, exploring its potential applications in drug discovery and cancer research, and studying its effects on the immune system and other physiological processes. Additionally, there is a need for more research on the synthesis and purification of this compound to improve its availability for scientific research.

Scientific Research Applications

N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanineAla-NH2 has been studied for its potential applications in several areas of scientific research, including drug discovery, cancer research, and neuroscience. Its unique structure and properties make it a promising candidate for use in these fields.

properties

IUPAC Name

3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10(17)16-12(9-11-5-3-2-4-6-11)14(20)15-8-7-13(18)19/h2-6,9H,7-8H2,1H3,(H,15,20)(H,16,17)(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRIEWKCLCBIIL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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